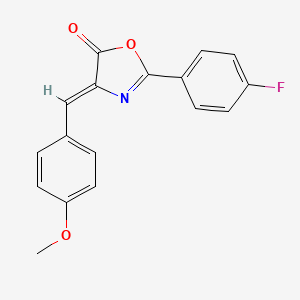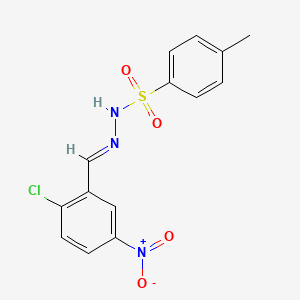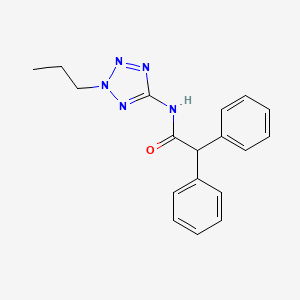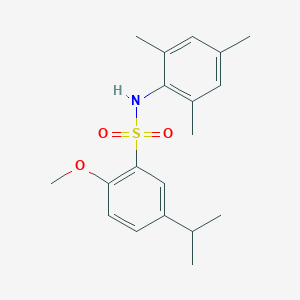
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been reported to act as a DNA intercalating agent and to inhibit the activity of topoisomerases. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit low toxicity and to have a favorable pharmacokinetic profile. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to be metabolized in the liver and to be excreted in the urine. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to have a half-life of approximately 3 hours in rats. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and favorable pharmacokinetic profile. However, 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several potential future directions, including its use as a fluorescent probe for the detection of metal ions, its use in the development of biosensors, and its use in the analysis of environmental pollutants. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one may also have potential applications in the development of new anticancer drugs and in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to explore its potential applications in various fields.
Conclusion
In conclusion, 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several potential future directions, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using different methods, including the one-pot three-component reaction, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot three-component reaction involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde in the presence of a base. The microwave-assisted synthesis method involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a solvent under microwave irradiation. These methods have been reported to yield 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in good to excellent yields.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in the development of biosensors and in the analysis of environmental pollutants.
Propiedades
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMLEMGINGJGF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)

![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)

![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
